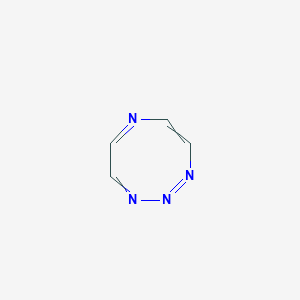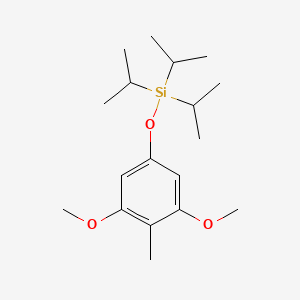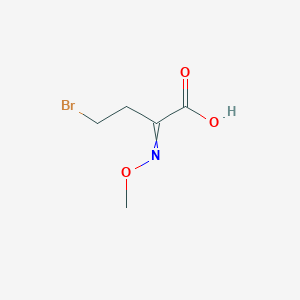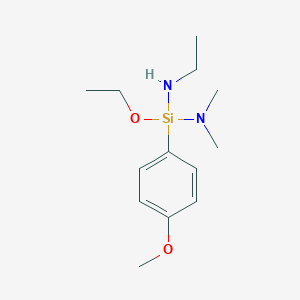
N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring, a hydroxyl group, and a methoxy group on the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoaniline with 2-hydroxy-4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium methoxide can replace the bromine atom with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of N-(3-Bromophenyl)-2-oxo-4-methoxybenzamide.
Reduction: Formation of N-(3-Hydroxyphenyl)-2-hydroxy-4-methoxybenzamide.
Substitution: Formation of N-(3-Methoxyphenyl)-2-hydroxy-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for the development of materials with desired physical and chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the hydroxyl group may enhance its binding affinity and specificity towards the target enzyme.
Comparación Con Compuestos Similares
- N-(3-Fluorophenyl)-2-hydroxy-4-methoxybenzamide
- N-(3-Chlorophenyl)-2-hydroxy-4-methoxybenzamide
- N-(3-Iodophenyl)-2-hydroxy-4-methoxybenzamide
Comparison: N-(3-Bromophenyl)-2-hydroxy-4-methoxybenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity, binding affinity, and overall stability. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
878140-24-0 |
|---|---|
Fórmula molecular |
C14H12BrNO3 |
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C14H12BrNO3/c1-19-11-5-6-12(13(17)8-11)14(18)16-10-4-2-3-9(15)7-10/h2-8,17H,1H3,(H,16,18) |
Clave InChI |
UMOPSWPOZOGOJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)


![Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate](/img/structure/B14193869.png)



![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)




![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)

